molecular formula C16H15ClN2O2 B4982462 N-(2-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide

N-(2-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide

Cat. No.: B4982462
M. Wt: 302.75 g/mol
InChI Key: JBJHPFSMJPPDTN-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N’-(4-methylbenzyl)ethanediamide is an organic compound characterized by the presence of a chlorophenyl group and a methylbenzyl group attached to an ethanediamide backbone

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-11-6-8-12(9-7-11)10-18-15(20)16(21)19-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJHPFSMJPPDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-N’-(4-methylbenzyl)ethanediamide typically involves the reaction of 2-chloroaniline with 4-methylbenzylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography or recrystallization.

Industrial Production Methods: In an industrial setting, the production of N-(2-chlorophenyl)-N’-(4-methylbenzyl)ethanediamide may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and scalability.

Types of Reactions:

    Oxidation: N-(2-chlorophenyl)-N’-(4-methylbenzyl)ethanediamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Sodium hydroxide, ammonia; elevated temperatures.

Major Products:

    Oxidation: Amides, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Hydroxylated, aminated, or alkylated derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-N’-(4-methylbenzyl)ethanediamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the design of enzyme inhibitors or receptor antagonists.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N’-(4-methylbenzyl)ethanediamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorophenyl and methylbenzyl groups can influence the compound’s binding affinity and selectivity, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-N’-(4-methylphenyl)ethanediamide
  • N-(2-chlorophenyl)-N’-(4-methylbenzyl)propanediamide
  • N-(2-bromophenyl)-N’-(4-methylbenzyl)ethanediamide

Comparison: N-(2-chlorophenyl)-N’-(4-methylbenzyl)ethanediamide is unique due to the specific combination of the chlorophenyl and methylbenzyl groups, which can impart distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable molecule for various research and industrial applications.

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